3-Amino-8-bromoquinoline-2-carboxylic acid
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Overview
Description
3-Amino-8-bromoquinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and industrial processes. The presence of amino and bromo substituents on the quinoline ring enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-8-bromoquinoline-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method is the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide forms an azido intermediate. This intermediate undergoes further reactions to yield the desired quinoline derivative .
Industrial Production Methods
Industrial production of quinoline derivatives often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols. These methods aim to improve yield, reduce environmental impact, and enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-8-bromoquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the bromo group to other functional groups.
Substitution: The amino and bromo groups can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts (e.g., copper, palladium), reducing agents (e.g., sodium borohydride), and oxidizing agents (e.g., potassium permanganate). Reaction conditions vary depending on the desired transformation, with typical conditions involving heating, solvent selection, and pH control .
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
3-Amino-8-bromoquinoline-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: Quinoline derivatives are investigated for their antimicrobial, antiviral, and anticancer activities.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-8-bromoquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and bromo substituents enhance its binding affinity to enzymes and receptors, modulating their activity. This modulation can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 8-Bromoquinoline-3-carboxylic acid
- 4-Amino-8-bromoquinoline-3-carboxylic acid ethyl ester
- 6-Bromoquinoline-3-carboxylic acid
Uniqueness
3-Amino-8-bromoquinoline-2-carboxylic acid is unique due to the specific positioning of the amino and bromo groups on the quinoline ring. This unique structure imparts distinct reactivity and biological activity compared to other quinoline derivatives .
Properties
Molecular Formula |
C10H7BrN2O2 |
---|---|
Molecular Weight |
267.08 g/mol |
IUPAC Name |
3-amino-8-bromoquinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H7BrN2O2/c11-6-3-1-2-5-4-7(12)9(10(14)15)13-8(5)6/h1-4H,12H2,(H,14,15) |
InChI Key |
JOJWFAIKUZLFKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(N=C2C(=C1)Br)C(=O)O)N |
Origin of Product |
United States |
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